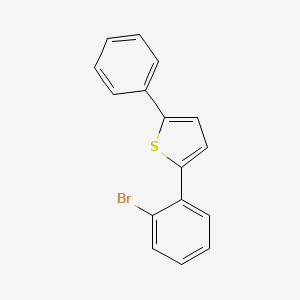
2-(2-Bromophenyl)-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and phenyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Bromophenyl)-5-phenylthiophene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)-5-phenylthiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified phenyl groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-5-phenylthiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-5-phenylthiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromophenyl)-5-phenylthiophene can be compared with other similar compounds, such as:
2-(2-Bromophenyl)pyrrolidine: This compound also contains a brominated phenyl group but has a pyrrolidine ring instead of a thiophene ring. It is used in medicinal chemistry for the development of enzyme inhibitors.
(2-Bromophenyl)diphenylphosphine: This compound contains a brominated phenyl group and a diphenylphosphine group. It is used in organophosphorus chemistry and catalysis.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C16H11BrS |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-phenylthiophene |
InChI |
InChI=1S/C16H11BrS/c17-14-9-5-4-8-13(14)16-11-10-15(18-16)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
DHJIJVOZNWNIMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
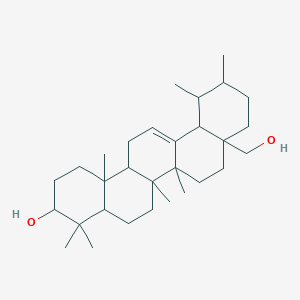

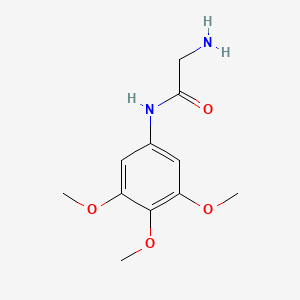
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
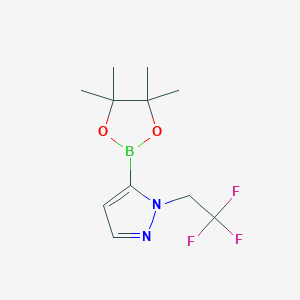
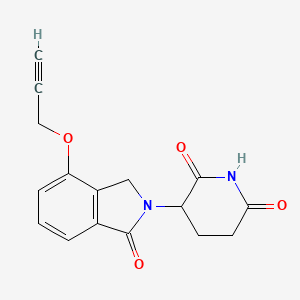
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
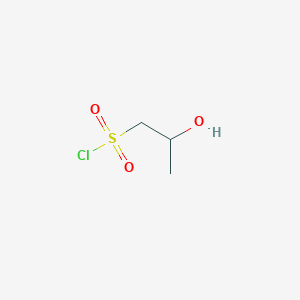
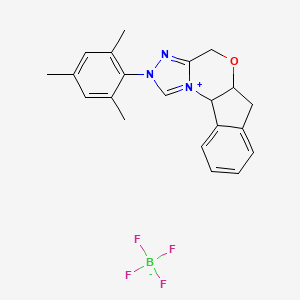
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
